molecular formula C9H11ClF3NO2 B1435651 [2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1803561-71-8

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No. B1435651
M. Wt: 257.64 g/mol
InChI Key: UURHCRQCZBMKNI-UHFFFAOYSA-N
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Description

“[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C9H11ClF3NO2 and a molecular weight of 257.64 g/mol .


Physical And Chemical Properties Analysis

“[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride” has a molecular weight of 257.64 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis of Intermediates and Derivatives

  • The preparation of various intermediates and derivatives utilizing methoxy and trifluoromethoxy groups demonstrates their utility in synthetic organic chemistry. For instance, compounds with methoxy and trifluoromethoxy substituents have been synthesized for further chemical transformations, showcasing their importance in the synthesis of complex molecules (Smith et al., 2005).

Pharmacological Profiles

  • Research on compounds structurally related to methoxy and trifluoromethoxy phenyl derivatives has explored their pharmacological profiles, including their potential as receptor antagonists. Such studies indicate the relevance of these functional groups in medicinal chemistry and drug design (Ogawa et al., 2002).

Antimicrobial Activities

  • The antimicrobial properties of new quinoline derivatives carrying methoxy groups have been investigated, highlighting the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Metabolism Studies

  • Studies on the metabolism of psychoactive substances show how methoxy and bromo-substituted phenethylamines are metabolized in organisms, providing insights into drug metabolism and the effects of substituents on pharmacokinetic properties (Kanamori et al., 2002).

Environmental and Toxicological Research

  • Investigations into the environmental and toxicological aspects of organohalogen contaminants reveal the significance of methoxy and methoxylated compounds in environmental chemistry and human exposure studies (Fujii et al., 2014).

properties

IUPAC Name

[2-methoxy-6-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURHCRQCZBMKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride

CAS RN

1803561-71-8
Record name Benzenemethanamine, 2-methoxy-6-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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